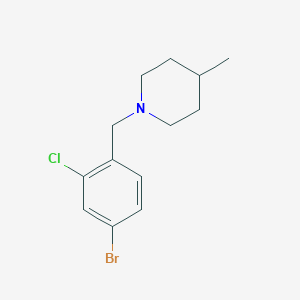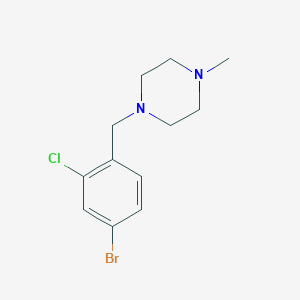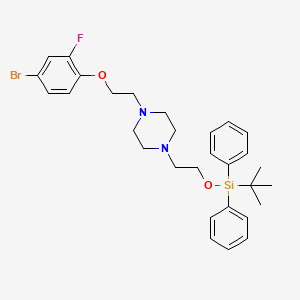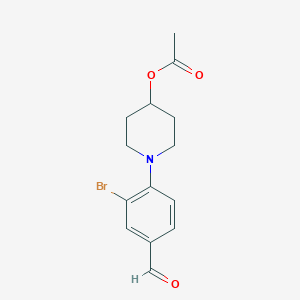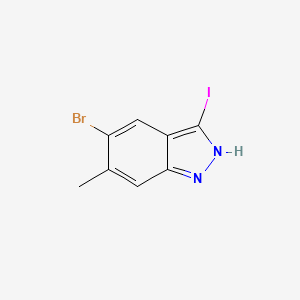![molecular formula C8H13NO2Si B1381335 1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 1631147-77-7](/img/structure/B1381335.png)
1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one
描述
1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an oxazole ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxazole ring, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one typically involves the reaction of trimethylsilyl chloride with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the trimethylsilyl group. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield silyl-protected alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives, silyl-protected alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
作用机制
The mechanism of action of 1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection and enhances the stability of the compound, allowing it to participate in various chemical reactions. The oxazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding .
相似化合物的比较
- 1-(5-(Trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one
- Tris(trimethylsilyl)methyllithium
- Sulfanyltetrazole derivatives
Uniqueness: 1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one is unique due to its combination of a trimethylsilyl group and an oxazole ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other organosilicon compounds .
属性
IUPAC Name |
1-(5-trimethylsilyl-1,2-oxazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2Si/c1-6(10)7-5-8(11-9-7)12(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSAOJEENUNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


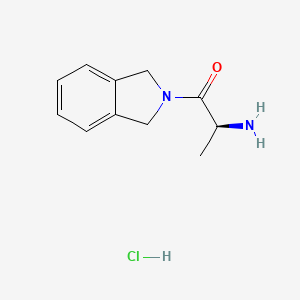
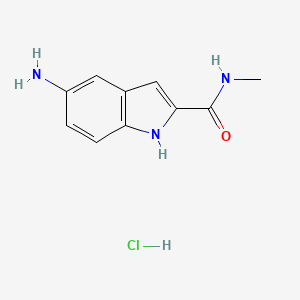
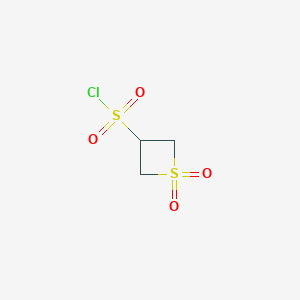
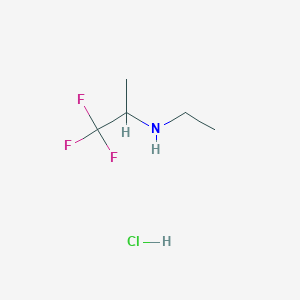
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)

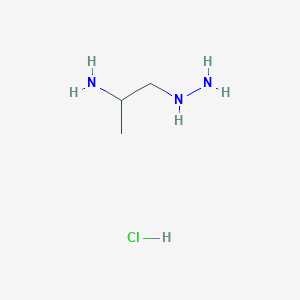
![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)
